2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
Description
This compound features a benzo[d][1,2,3]triazin-4-one core linked via an ethyl group to an acetamide moiety bearing a 4-fluorophenylthio substituent. The benzo-triazinone scaffold is known for its metabolic stability and versatility in medicinal chemistry, while the thioether linkage may enhance lipophilicity and influence pharmacokinetic properties .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c18-12-5-7-13(8-6-12)25-11-16(23)19-9-10-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-8H,9-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKJZVXEBDTMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Thioether Linkage: The initial step involves the nucleophilic substitution reaction between 4-fluorothiophenol and an appropriate electrophile, such as 2-bromoacetamide, to form the thioether linkage.
Introduction of the Benzo[d][1,2,3]triazinone Moiety: The intermediate product is then reacted with a suitable benzo[d][1,2,3]triazinone derivative under conditions that facilitate the formation of the desired triazinone structure.
Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate ethylamine derivative to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzo[d][1,2,3]triazinone moiety can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thioether and triazinone moieties may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Benzo-Triazinone or Quinazolinone Cores
TAK-041 (NBI-1065846)
- Structure : (S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide.
- Key Differences :
- Activity : Potent GPR139 agonist developed for schizophrenia, though discontinued in 2023 due to clinical trial inefficacy .
Quinazolinone-Linked Acetamides (Compounds 21–24)
- Structures : 4-(2-(2-((2-(2-(1-(Substituted-phenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides.
- Key Differences :
- Core: Quinazolin-4-one vs. benzo-triazin-4-one .
- Substituents: Chloro or fluoro groups on phenyl rings (e.g., compound 24 has a 4-fluorophenyl group).
- Properties :
- Implications : Higher melting points in fluorinated derivatives suggest enhanced crystalline stability .
N-Alkyl/Phenyl-4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n)
- Synthesis : Derived from isatin via oxidation and coupling with amines/anilines .
- Key Differences :
- Applications : Structural diversity highlights adaptability for optimizing solubility and target binding.
Functional Analogues with Anti-Inflammatory or Antibacterial Activity
2-(Ethylamino)-N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Structure: Quinazolinone core with ethylamino-acetamide.
- Activity : Demonstrated anti-inflammatory activity surpassing Diclofenac in murine models .
- Key Insight: Substituents on the acetamide chain (e.g., amino vs. thioether) critically modulate biological activity .
Benzothiazole Derivatives (5a–5g)
- Structures : 2-(Benzo[d]thiazol-2-ylthio)-N-(spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one)acetamides.
- Activity : Compound 5d showed potent anti-inflammatory and antibacterial effects , while 5e exhibited analgesic activity .
- Implications : Thioether linkages (as in the target compound) may enhance binding to inflammatory or microbial targets.
Metabolic Stability (TAK-041)
- Metabolism: Slow clearance in rat, dog, and human systems due to the benzo-triazinone core’s resistance to enzymatic degradation .
- Relevance : The target compound’s 4-fluorophenylthio group may similarly confer metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
